An In-depth Technical Guide to 2-(1,2,4-Oxadiazol-3-yl)propan-1-amine hydrochloride (CAS Number: 2137851-43-3)
An In-depth Technical Guide to 2-(1,2,4-Oxadiazol-3-yl)propan-1-amine hydrochloride (CAS Number: 2137851-43-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(1,2,4-Oxadiazol-3-yl)propan-1-amine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established synthetic strategies, analytical methodologies, and the known biological significance of the 1,2,4-oxadiazole scaffold, this document serves as a valuable resource for researchers engaged in drug discovery and development.
Introduction: The Significance of the 1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif has garnered considerable attention in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various biological interactions.[1] The 1,2,4-oxadiazole core is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic profiles.[2] Consequently, derivatives of 1,2,4-oxadiazole have been investigated for a wide spectrum of therapeutic applications, including their potential as anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal agents.[3] The title compound, 2-(1,2,4-Oxadiazol-3-yl)propan-1-amine hydrochloride, incorporates this privileged scaffold, suggesting its potential as a valuable building block or a pharmacologically active agent in its own right.
Physicochemical Properties
While experimentally determined data for 2-(1,2,4-Oxadiazol-3-yl)propan-1-amine hydrochloride are not extensively available in public literature, its fundamental properties can be predicted based on its structure.
| Property | Value | Source |
| CAS Number | 2137851-43-3 | [4] |
| Molecular Formula | C₅H₁₀ClN₃O | [5] |
| Molecular Weight | 163.61 g/mol | [6] |
| Predicted XlogP | -0.2 | [7] |
| Predicted Hydrogen Bond Donor Count | 2 | [8] |
| Predicted Hydrogen Bond Acceptor Count | 3 | [8] |
| Predicted Rotatable Bond Count | 2 | [8] |
Note: Predicted values are computationally generated and should be confirmed by experimental analysis.
Synthesis and Mechanism
Proposed Synthetic Pathway
The synthesis of 2-(1,2,4-Oxadiazol-3-yl)propan-1-amine hydrochloride can be logically approached through a multi-step sequence, as illustrated below. This proposed pathway is based on established methods for the formation of the 1,2,4-oxadiazole ring.[2]
Caption: Proposed synthetic workflow for 2-(1,2,4-Oxadiazol-3-yl)propan-1-amine hydrochloride.
Detailed Experimental Protocol (Adapted from a similar synthesis)
The following protocol is an adaptation from the synthesis of a closely related isomer and should be optimized for the target compound.[1]
Step 1: Protection of the Amine
-
To a solution of 2-aminopropanenitrile in a suitable solvent (e.g., dichloromethane), add a suitable protecting group (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction mixture by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure.
Step 2: Formation of the Amidoxime
-
Dissolve the protected aminonitrile in a suitable solvent (e.g., ethanol).
-
Add an aqueous solution of hydroxylamine and a base (e.g., potassium carbonate).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Extract the product with a suitable organic solvent.
Step 3: Cyclization to form the 1,2,4-Oxadiazole Ring
-
To a solution of the amidoxime in a suitable solvent (e.g., triethyl orthoformate), add a catalytic amount of a weak acid (e.g., acetic acid).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture and remove the excess orthoformate under reduced pressure to yield the protected oxadiazole.
Step 4: Deprotection and Salt Formation
-
Dissolve the protected oxadiazole in a suitable solvent (e.g., ethyl acetate or methanol).
-
Add a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol).
-
Stir the mixture at room temperature. The hydrochloride salt should precipitate out of the solution.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
Analytical Characterization
The identity and purity of 2-(1,2,4-Oxadiazol-3-yl)propan-1-amine hydrochloride should be confirmed using a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propan-1-amine backbone and the oxadiazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the oxadiazole ring and the protonation of the amine.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbons of the oxadiazole ring are expected to resonate at characteristic downfield shifts.[9]
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity assessment and quantification. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point.[10] Detection can be achieved using a UV detector, likely at a wavelength between 210 and 254 nm.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. The predicted exact mass of the free base (C₅H₉N₃O) is 127.0746 g/mol .[7] Electrospray ionization (ESI) in positive mode would likely show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 128.0818.[7]
Caption: A typical analytical workflow for the characterization of the title compound.
Pharmacological and Toxicological Considerations
The pharmacological profile of 2-(1,2,4-Oxadiazol-3-yl)propan-1-amine hydrochloride has not been specifically reported. However, the broader class of 1,2,4-oxadiazole derivatives has been shown to exhibit a wide range of biological activities.[11][12] These activities are often attributed to the ability of the oxadiazole ring to act as a bioisosteric replacement for other functional groups, thereby modulating the interaction of the molecule with biological targets.
Potential Biological Activities
Given the diverse activities of related compounds, 2-(1,2,4-Oxadiazol-3-yl)propan-1-amine hydrochloride could be investigated for a variety of therapeutic targets. It is plausible that this compound could serve as a scaffold for the development of novel inhibitors of enzymes or modulators of receptors.
Toxicology
Specific toxicological data for this compound are not available. However, as with any novel chemical entity, a thorough toxicological evaluation is necessary. Acute and sub-acute toxicity studies in animal models would be required to determine the LD50 and to identify any potential target organs of toxicity.[13] General safety precautions for handling amine hydrochlorides and heterocyclic compounds should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact.
Applications in Research and Drug Discovery
2-(1,2,4-Oxadiazol-3-yl)propan-1-amine hydrochloride represents a valuable building block for the synthesis of more complex molecules in drug discovery programs. The primary amine provides a versatile handle for further functionalization, allowing for the exploration of structure-activity relationships. Its utility can be envisioned in several areas:
-
Fragment-Based Drug Discovery: As a small, heterocyclic fragment, it can be used in screening campaigns to identify initial hits against a variety of biological targets.
-
Lead Optimization: The oxadiazole core can be incorporated into existing lead compounds to improve their pharmacokinetic properties, such as metabolic stability and oral bioavailability.
-
Combinatorial Chemistry: The primary amine allows for its straightforward incorporation into combinatorial libraries to generate a diverse set of compounds for high-throughput screening.
Conclusion
2-(1,2,4-Oxadiazol-3-yl)propan-1-amine hydrochloride is a chemical entity with significant potential in the field of medicinal chemistry. While specific experimental data for this compound are limited, this guide provides a comprehensive overview based on established chemical principles and data from closely related structures. The provided synthetic strategies, analytical methodologies, and discussion of the pharmacological context of the 1,2,4-oxadiazole scaffold offer a solid foundation for researchers to further investigate and utilize this compound in their drug discovery and development endeavors. As with all research chemicals, appropriate safety precautions should be taken during handling and use.
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